molecular formula C32H46O5S B13416592 Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite

Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite

Cat. No.: B13416592
M. Wt: 542.8 g/mol
InChI Key: DYOGBPAADDJLPJ-UHFFFAOYSA-N
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Description

Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite: is an organic compound that features a sulfite group bonded to two cyclohexyl rings, each substituted with a 4-(tert-butyl)phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but utilizes industrial-grade equipment and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfite group to a sulfide.

    Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The phenoxy groups and the sulfite moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite is unique due to its specific combination of phenoxy and sulfite groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C32H46O5S

Molecular Weight

542.8 g/mol

IUPAC Name

bis[2-(4-tert-butylphenoxy)cyclohexyl] sulfite

InChI

InChI=1S/C32H46O5S/c1-31(2,3)23-15-19-25(20-16-23)34-27-11-7-9-13-29(27)36-38(33)37-30-14-10-8-12-28(30)35-26-21-17-24(18-22-26)32(4,5)6/h15-22,27-30H,7-14H2,1-6H3

InChI Key

DYOGBPAADDJLPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)OC3CCCCC3OC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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